5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole can be achieved through a multi-step process involving the following key steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached through a nucleophilic substitution reaction using 4-ethylphenol and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and ethylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-ethylphenoxy)methyl]-2-furoic acid
- 2-((4-ethylphenoxy)methyl)benzoylthioureas
- 5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide
Uniqueness
5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to the presence of both ethoxy and ethylphenoxy groups, which may impart distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-5-7-14(8-6-13)22-12-18-19-16-10-9-15(21-4-2)11-17(16)20-18/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
InChI Key |
HSQIVIHZQANTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OCC |
Origin of Product |
United States |
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